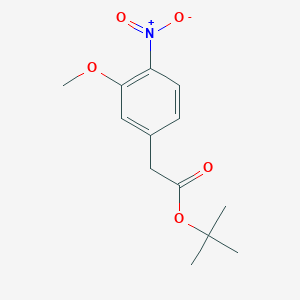
t-Butyl 3-methoxy-4-nitrophenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl 3-methoxy-4-nitrophenylacetate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
1.1. Synthesis of Bioactive Compounds
t-Butyl 3-methoxy-4-nitrophenylacetate serves as a versatile building block in the synthesis of biologically active compounds. Its nitro and methoxy groups are crucial for introducing functional diversity into the resulting molecules, enhancing their biological activity. For instance, it can be used to synthesize derivatives that exhibit anticancer properties, as indicated by research demonstrating that compounds derived from similar nitrophenyl structures show cytotoxic effects against various cancer cell lines .
1.2. Antioxidant Properties
Nitro-containing compounds often exhibit antioxidant activities, which are beneficial in pharmaceutical formulations aimed at preventing oxidative stress-related diseases. Studies have shown that derivatives of nitrophenylacetates can act as effective antioxidants, thereby protecting cells from oxidative damage .
Organic Synthesis Applications
2.1. Reaction Mechanisms
This compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, making it an essential intermediate in organic synthesis. The presence of both the tert-butyl and nitrophenyl groups allows for regioselective reactions that can lead to complex molecular architectures .
2.2. Case Studies in Synthesis
In a notable study, researchers utilized this compound to synthesize new classes of isoquinoline derivatives through cyclocondensation reactions. These new compounds exhibited significant biological activities, including moderate to strong cytotoxicity against pancreatic and lung cancer cell lines . The synthetic pathway included the formation of various intermediates, showcasing the compound's utility as a precursor in multi-step synthesis.
Data Tables
The following tables summarize key findings related to the applications of this compound:
| Application Area | Description | Example Compounds | Biological Activity |
|---|---|---|---|
| Pharmaceuticals | Building block for bioactive compounds | Isoquinoline derivatives | Anticancer activity |
| Organic Synthesis | Intermediate in chemical reactions | Nitro derivatives | Antioxidant properties |
| Compound | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound 5h | 25.9 | PACA2 (Pancreatic) | Cytotoxic |
| Compound 6b | 34.9 | A549 (Lung carcinoma) | Cytotoxic |
特性
CAS番号 |
181518-01-4 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC名 |
tert-butyl 2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(15)8-9-5-6-10(14(16)17)11(7-9)18-4/h5-7H,8H2,1-4H3 |
InChIキー |
HHKXDAKAQJSFAT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
正規SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
同義語 |
Benzeneacetic acid, 3-Methoxy-4-nitro-, 1,1-diMethylethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















